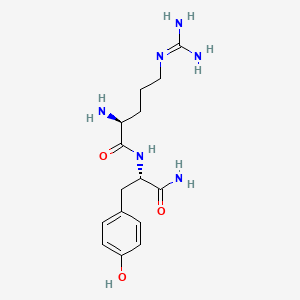
2,3,5-Trichloro-4-iodopyridine
Vue d'ensemble
Description
2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C5HCl3IN .
Synthesis Analysis
The synthesis of 2,3,5-Trichloro-4-iodopyridine has been reported in various studies. For instance, it was successfully synthesized in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation and reflux condition .Molecular Structure Analysis
The molecular structure of 2,3,5-Trichloro-4-iodopyridine is characterized by a pyridine ring substituted with three chlorine atoms and one iodine atom . The average mass of the molecule is 308.332 Da .Chemical Reactions Analysis
The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied in order to assess regiochemistry of aromatic nucleophilic substitution . Substitution occurs at the para position of 2,3,5,6-tetrachloro-4-iodopyridine by S centered nucleophiles, while O- and N-centered nucleophiles substitution occurs at the ortho position of pyridine ring based on the hard and soft interaction principles .Physical And Chemical Properties Analysis
2,3,5-Trichloro-4-iodopyridine is a solid substance with a melting point of 121 - 122 degrees Celsius .Applications De Recherche Scientifique
- “2,3,5-Trichloro-4-iodopyridine” is a chemical compound with a variety of research applications .
- It has a CAS Number of 406676-23-1 and a molecular weight of 308.33 .
- It is a solid at room temperature, with a melting point between 121 and 122 degrees Celsius .
In terms of its use in research, one study mentioned the synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine from pentachloropyridine using sodium iodide . The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied to assess the regiochemistry of aromatic nucleophilic substitution . This study was conducted in the field of organic chemistry .
Safety And Hazards
Orientations Futures
While specific future directions for 2,3,5-Trichloro-4-iodopyridine are not mentioned in the search results, pyridine compounds are important structural motifs found in numerous bioactive molecules . Therefore, the development of new synthesis methods and the study of their biological activities are potential future directions in this field.
Propriétés
IUPAC Name |
2,3,5-trichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDPWUULSOOSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573776 | |
| Record name | 2,3,5-Trichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4-iodopyridine | |
CAS RN |
406676-23-1 | |
| Record name | 2,3,5-Trichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)






![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)





![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)